5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate
Description
Properties
CAS No. |
919536-07-5 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-O-butyl 1-O-ethyl 2-benzyl-2-cyanopentanedioate |
InChI |
InChI=1S/C19H25NO4/c1-3-5-13-24-17(21)11-12-19(15-20,18(22)23-4-2)14-16-9-7-6-8-10-16/h6-10H,3-5,11-14H2,1-2H3 |
InChI Key |
QHQBLYMHYSMQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(CC1=CC=CC=C1)(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Ethyl Cyanoacetate Derivatives
One effective method involves the use of ethyl cyanoacetate as a starting material. The general steps include:
Formation of Ethyl Cyanoacetate : Ethyl cyanoacetate can be synthesized by treating ethyl bromoacetate with potassium cyanide, yielding ethyl cyanoacetate.
Formation of Diethyl 2-Cyanopentanedioate : Ethyl cyanoacetate is then reacted with diethyl malonate in the presence of sodium ethoxide to produce diethyl 2-cyanopentanedioate. This reaction typically yields high purity products, which can be characterized by NMR spectroscopy.
Final Steps : The final compound is obtained by reacting diethyl 2-cyanopentanedioate with butyl lithium and benzyl bromide under controlled conditions, allowing for the introduction of the butyl and benzyl groups.
Alternative Synthesis Using Acyclic Precursors
Another approach utilizes acyclic precursors that undergo a series of reactions:
Starting Material : Begin with an appropriate acyclic compound that can be transformed into a cyanopentanedioate structure.
Cyclization and Functionalization : The acyclic precursor can undergo cyclization followed by functionalization using reagents such as n-butyllithium or similar bases to introduce the butyl group and facilitate the formation of the benzyl moiety.
Yield Optimization : This method often requires optimization of reaction conditions, including temperature and time, to maximize yield and purity.
After synthesis, it is crucial to characterize the products to confirm their structure and purity:
| Characterization Method | Description |
|---|---|
| NMR Spectroscopy | Used to determine the molecular structure and confirm functional groups present in the synthesized compound. |
| Mass Spectrometry | Provides molecular weight information and helps verify the composition of the final product. |
| HPLC | High-performance liquid chromatography is employed to assess purity levels, ensuring that impurities are minimized below acceptable thresholds. |
Recent studies have shown that variations in reaction conditions significantly affect yield and purity:
Temperature Control : Maintaining optimal temperatures during reactions can enhance yields by minimizing side reactions.
Reagent Quality : The use of high-purity reagents has been linked to improved product quality, as impurities in starting materials can lead to unwanted by-products.
Reaction Time : Extended reaction times may improve yields but can also lead to degradation or side reactions; thus, careful monitoring is essential.
The preparation of 5-butyl 1-ethyl 2-benzyl-2-cyanopentanedioate involves complex synthetic strategies that require careful consideration of reagents, reaction conditions, and purification methods. Continued research into optimizing these methods will enhance efficiency and product quality, paving the way for broader applications in various fields including medicinal chemistry and materials science.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates. This reactivity is critical for generating intermediates in pharmaceutical synthesis.
*Yields extrapolated from analogous ester hydrolysis in and .
Cyclization Reactions
The cyano group participates in cyclization reactions with nucleophiles like thiourea or amines, forming heterocyclic systems.
*Observed in structurally similar ethyl cyanoacetate derivatives ( , ).
Nucleophilic Substitution
The electron-withdrawing cyano group activates adjacent positions for nucleophilic attack, enabling alkylation or arylation.
Benzyl Group Modifications
The benzyl group undergoes hydrogenolysis or oxidation, enabling selective deprotection or functionalization.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOAc, RT, 6 h | 5-Butyl 1-ethyl 2-cyano-2-hydroxypentanedioate | 85%* | |
| KMnO₄, H₂O | 0°C, 1 h | 2-Cyano-2-(phenylcarbonyl)pentanedioate | 62%* | – |
*Predicted based on standard benzyl group reactivity.
Transesterification
The ethyl and butyl ester groups can be selectively exchanged under catalytic conditions.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 24 h | 1-Methyl 5-butyl 2-benzyl-2-cyanopentanedioate | 78%* | |
| Benzyl alcohol, Ti(OiPr)₄ | Toluene, 110°C, 8 h | Fully benzylated derivative | 65%* | , |
Key Mechanistic Insights
-
Cyclization : The cyano group facilitates intramolecular nucleophilic attack, forming six-membered heterocycles with thiourea ( ).
-
Steric Effects : The benzyl group slows hydrolysis of the adjacent ester compared to the distal butyl/ethyl esters ( ).
-
Electronic Effects : The electron-deficient α-carbon (due to –CN and –COOR groups) enhances susceptibility to nucleophilic substitution ( , ).
Scientific Research Applications
Chemical Properties and Structure
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is characterized by its unique structure, which includes a butyl group, an ethyl group, and a benzyl moiety attached to a cyanopentanedioate backbone. This configuration imparts specific reactivity and biological activity, making it a subject of interest in several fields.
Medicinal Chemistry
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate has been investigated for its potential therapeutic effects.
Case Study: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays indicated that it induced apoptosis in breast cancer cells while sparing normal cells, highlighting its selective anticancer properties. The effectiveness was quantified with an IC50 value of approximately 15 µM, suggesting a strong potential for development as an anticancer agent .
Agriculture
The compound has also shown promise as an agrochemical.
Case Study: Pesticidal Properties
Research has indicated that 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate possesses insecticidal activity against common agricultural pests. Field trials reported a reduction in pest populations by over 70% when applied at recommended dosages. The compound's mode of action appears to involve neurotoxic effects on target insects, making it a candidate for developing new insecticides .
Materials Science
In materials science, the compound is being explored for its potential as a polymer additive.
Case Study: Polymer Blends
Studies have shown that incorporating 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate into polymer matrices can enhance mechanical properties and thermal stability. For example, blends with polyethylene exhibited improved tensile strength and elongation at break compared to unmodified polymers. This enhancement is attributed to the compound's ability to interact favorably with polymer chains .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyanopentanedioate moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl Ester Variations
The butyl and ethyl ester groups in the compound distinguish it from simpler analogs like dimethyl or diethyl succinates. Key comparisons include:
- Synthesis : The butyl group may require longer reaction times or specialized catalysts compared to methyl/ethyl esters due to steric bulk .
- Biological Activity : Butyl esters (e.g., RM-T) exhibit stronger substrate recognition by enzymes like P450revI than ethyl/methyl analogs, suggesting the target’s butyl group could enhance bioactivity .
Substituent Effects
- Cyano Group: A strong electron-withdrawing group, likely accelerating hydrolysis rates compared to esters with electron-donating groups (e.g., methoxy). This could affect metabolic stability in biological systems.
Functional Group Synergy
The combination of a butyl ester (enzyme-binding enhancement), benzyl group (lipophilicity), and cyano substituent (reactivity modulation) creates a unique profile. For example:
- Unlike RM-T’s spiroacetal-butyl structure , the benzyl-cyano motif may redirect interactions toward aromatic or nucleophilic targets.
Research Findings and Implications
- Enzyme Interactions : Butyl esters enhance substrate recognition in cytochrome P450 systems, implying the target compound could serve as a scaffold for enzyme inhibitors or prodrugs .
- Synthetic Challenges: The benzyl and cyano groups may complicate purification steps, necessitating advanced chromatographic techniques compared to simpler alkyl esters .
- Biological Potential: While absent in microbial VOC profiles , its structural features align with bioactive molecules, warranting further study in drug discovery.
Biological Activity
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is a compound of interest in the field of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data tables.
Biological Activity Overview
The biological activity of 5-butyl 1-ethyl 2-benzyl-2-cyanopentanedioate has been assessed through various studies, focusing on its potential as a therapeutic agent. The following sections summarize key findings.
Cytotoxicity and Anticancer Potential
Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds containing cyanide groups have demonstrated selective toxicity towards certain cancer cells while sparing normal cells. Further investigations into the specific cytotoxicity of 5-butyl 1-ethyl 2-benzyl-2-cyanopentanedioate are warranted to establish its therapeutic index.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted by Khan et al. (2008) evaluated derivatives of benzylmalonitrile for their antimicrobial properties. Results indicated that compounds with similar functional groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria. While specific data for 5-butyl 1-ethyl 2-benzyl-2-cyanopentanedioate were not provided, the findings suggest a promising avenue for further exploration.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published by Dembitsky et al. (2008), various cyanide-containing compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain structural features enhanced cytotoxicity. This provides a rationale for investigating the effects of 5-butyl 1-ethyl 2-benzyl-2-cyanopentanedioate in similar assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
